3,4-difluoro-N-(pentan-2-yl)aniline
Description
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
3,4-difluoro-N-pentan-2-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-4-8(2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
ZJSBXGOXIBAXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Fluorinated N Alkyl Anilines
Mechanistic Investigations of Electrophilic Aromatic Substitution (EAS) on Difluoroanilines
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. organicchemistrytutor.com It involves an electrophile attacking the electron-rich benzene (B151609) ring, proceeding through a carbocationic intermediate. youtube.com For substituted benzenes like 3,4-difluoro-N-(pentan-2-yl)aniline, the nature and position of the existing substituents critically influence the reaction's rate and regioselectivity.
The outcome of EAS reactions on a polysubstituted benzene ring is determined by the directing effects of each substituent. youtube.com Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. youtube.com
N-Alkyl Group: The N-(pentan-2-yl)amino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This enhanced nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself. This strong resonance effect directs incoming electrophiles to the ortho and para positions, where the negative charge is localized in the resonance contributors. pressbooks.pubyoutube.com
Fluoro Groups: Halogens, including fluorine, present a unique case. They are deactivating groups due to their strong electronegativity, which withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene. pressbooks.pub However, they are ortho-, para-directors because their lone pair electrons can participate in resonance, stabilizing the cationic intermediate (the σ-complex) formed during ortho or para attack. libretexts.org
In this compound, the powerfully activating N-alkyl group dominates the directing effects. youtube.com It strongly favors substitution at its ortho positions (C2 and C6) and its para position (C4). Since the C4 position is already substituted with a fluorine atom, electrophilic attack will be overwhelmingly directed to the C2 and C6 positions.
| Substituent Type | Activating/Deactivating | Directing Effect | Examples |
| Strongly Activating | Activating | Ortho-, Para- | -NH₂, -NHR, -NR₂, -OH, -OR |
| Weakly Activating | Activating | Ortho-, Para- | -R (alkyl), -Ar (aryl) |
| Weakly Deactivating | Deactivating | Ortho-, Para- | -F, -Cl, -Br, -I |
| Strongly Deactivating | Deactivating | Meta- | -NO₂, -CF₃, -CN, -SO₃H |
| This table summarizes the general effects of different substituent classes on electrophilic aromatic substitution reactions. pressbooks.publibretexts.org |
The mechanism of EAS proceeds in two principal steps:
Formation of the σ-Complex: The electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma (σ) complex, or Wheland intermediate. organicchemistrytutor.com The stability of this intermediate is the key to determining the reaction's regioselectivity. For this compound, attack at the C2 (ortho) or C6 (ortho) position yields a more stable σ-complex because the positive charge can be delocalized onto the nitrogen atom of the N-alkyl group, providing a highly stable resonance structure. Attack at a meta position does not allow for this additional stabilization.
Aromaticity Restoration: The aromaticity of the ring is restored in the final step when a base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. libretexts.org This step is typically fast and exothermic as it re-establishes the highly stable aromatic system. youtube.com Fluorination of a benzene ring generally leads to a decrease in its aromaticity due to a combination of the inductive withdrawal of electron density by fluorine and resonance effects that diminish π-electron delocalization. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Aromatic Systems
While aromatic rings are typically electron-rich and react with electrophiles, those bearing strong electron-withdrawing groups can undergo Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring.
In SNAr reactions, fluoro-substituted arenes exhibit surprisingly high reactivity. The order of reactivity for halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in S_N2 reactions. nih.govmasterorganicchemistry.com This phenomenon, known as the "element effect," is explained by the reaction mechanism:
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. stackexchange.comwyzant.com Furthermore, the electronegative fluorine atom effectively stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect, lowering the activation energy of this rate-determining step. stackexchange.com
For this compound, the two fluorine atoms activate the ring towards nucleophilic attack, making the replacement of one of the fluorine atoms by a strong nucleophile a plausible reaction pathway.
Recent studies have revealed that not all SNAr reactions follow the classic two-step pathway. A concerted SNAr (CSNAr) mechanism, which proceeds through a single transition state without forming a discrete Meisenheimer intermediate, has been identified. researchgate.netnih.gov This pathway is significant because it is not restricted to electron-poor arenes and can occur on a wider range of substrates. nih.govresearchgate.net In the concerted transition state, bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously. nih.gov
The scope of SNAr reactions can be significantly expanded through catalysis.
Metal Catalysis: Transition metal complexes, such as those of Rhodium(III) and Ruthenium(II), can coordinate to the aryl fluoride (B91410) in an η⁶-fashion. sci-hub.sensf.gov This coordination dramatically increases the electrophilicity of the aromatic ring, rendering it susceptible to nucleophilic attack even if it is electron-rich or neutral. sci-hub.seresearchgate.net
Organocatalysis: Strong organic superbases, like t-Bu-P4, have been shown to efficiently catalyze concerted SNAr reactions of aryl fluorides. nih.govnih.gov This catalysis operates through a dual activation mechanism, where the base interacts with and activates both the aryl fluoride substrate and the anionic nucleophile. nih.govnih.gov
| Feature | Stepwise S_NAr | Concerted S_NAr (CSNAr) |
| Intermediate | Meisenheimer Complex (discrete intermediate) | Single Transition State (no intermediate) |
| Rate-Determining Step | Nucleophilic addition to form the intermediate | Concerted bond formation and cleavage |
| Substrate Requirement | Typically requires electron-withdrawing groups | Can proceed on electron-rich or neutral arenes |
| Key Stabilizing Factor | Stabilization of the anionic intermediate | Avoidance of a high-energy intermediate |
| This table provides a comparison between the stepwise and concerted mechanisms of nucleophilic aromatic substitution. masterorganicchemistry.comresearchgate.netnih.gov |
Radical Reaction Pathways Involving Fluorinated Aniline (B41778) Derivatives
Fluorinated aniline derivatives can participate in a variety of radical reactions, often initiated by photochemistry. The electron-rich nature of the aniline moiety makes it a good substrate for reactions involving electrophilic radicals. conicet.gov.ar
Visible-light photocatalysis is a powerful tool for generating radicals under mild conditions to functionalize anilines. nih.gov Several mechanistic pathways have been identified:
Radical Addition-Oxidation: An excited photocatalyst can generate an electrophilic radical species (e.g., a perfluoroalkyl radical). This radical adds to the electron-rich aniline ring to form a cyclohexadienyl radical intermediate. This intermediate is then oxidized by the photocatalyst or another oxidant, and subsequent deprotonation yields the substituted aniline product. conicet.gov.arresearchgate.net
Electron Donor-Acceptor (EDA) Complex Formation: Aniline derivatives can form an EDA complex with certain radical precursors, such as ethyl difluoroiodoacetate. acs.orgnih.gov This complex can absorb visible light, leading to a single electron transfer (SET) event that generates an aniline radical cation and a difluoroalkyl radical. These radicals then propagate a chain reaction, leading to the difluoroalkylation of the aniline. acs.org The formation of such EDA complexes can be observed by a bathochromic shift in UV-vis absorption spectra. acs.orgnih.gov
Radical Cation Intermediates: Aniline derivatives can be oxidized via SET to form a radical cation. nih.gov This can be achieved with an excited photocatalyst. The aniline radical cation can then couple with a sulfonyl radical, for example, to form sulfonylanilines. nih.gov
These radical pathways offer complementary methods to electrophilic and nucleophilic substitutions for the functionalization of fluorinated anilines like this compound.
Generation and Transformations of N-α-Carbon Radicals in N-Alkyl Anilines
The generation of radicals at the α-carbon to the nitrogen atom in N-alkyl anilines is a powerful strategy for C-H functionalization. nih.govacs.org Photoredox catalysis has emerged as a key technology in this area, enabling the formation of these radicals under mild conditions. nih.govacs.org The process typically begins with a single-electron transfer (SET) from the N-alkyl aniline to an excited photocatalyst, forming a radical cation. Subsequent deprotonation at the α-carbon yields the desired N-α-carbon radical.
This radical intermediate is a versatile species that can participate in a variety of bond-forming reactions. For instance, it can be trapped by radical acceptors or engage in cross-coupling reactions. acs.orgresearchgate.net Dual catalytic systems, combining photoredox catalysis with a transition metal catalyst (e.g., nickel), have been developed to facilitate the arylation of these α-amino radicals with aryl halides. researchgate.netrsc.org In the case of this compound, the electron-withdrawing nature of the fluorine atoms on the aniline ring would influence the oxidation potential of the amine, a key parameter in the initial SET step of radical generation.
Recent advancements have also focused on achieving site-selectivity in C-H functionalization. For N-alkyl-N-methylanilines, methods have been developed for the selective functionalization of the N-methyl group over other N-alkyl groups. researchgate.net While these specific studies may not directly involve this compound, the underlying principles of radical generation and subsequent reaction pathways are broadly applicable.
The following table summarizes general approaches for the generation and transformation of N-α-carbon radicals in N-alkyl anilines:
| Method | Radical Generation | Subsequent Transformation | Key Features |
| Photoredox Catalysis | Single-electron transfer from the amine to an excited photocatalyst, followed by deprotonation. acs.org | Coupling with radical acceptors, such as vinyl sulfones, to form allylic amines. acs.org | Mild reaction conditions, broad substrate scope. |
| Dual Nickel/Photoredox Catalysis | Formation of an α-amino radical via photoredox catalysis. rsc.org | Cross-coupling with aryl halides, catalyzed by a nickel complex. rsc.org | Enables direct α-arylation of amines. rsc.org |
| Organic Photoredox Catalysis | Selective hydrogen atom transfer (HAT) from the N-benzyl position using a thiocarboxylate catalyst. | N-benzylic C-H arylation. | Overrides inherent selectivity for N-methyl or N-methylene positions. researchgate.net |
Exploring Fluoroalkylation and Perfluoroalkylation Reactions
The introduction of fluoroalkyl and perfluoroalkyl groups into aromatic systems is of significant interest in medicinal chemistry and materials science. For aniline derivatives, these reactions can proceed through various mechanisms, often involving radical intermediates.
Perfluoroalkylation , such as trifluoromethylation, can be achieved using reagents like sodium triflinate (Langlois' reagent) or Togni's reagent. acs.org For instance, a method for the N-trifluoromethylation of nitrosoarenes, which can be subsequently reduced to N-trifluoromethyl anilines, has been reported using sodium triflinate, a copper catalyst, and an oxidant. acs.org Another approach involves the direct trifluoromethylation of anilines. chinesechemsoc.org The reactivity in these transformations can be sensitive to steric hindrance and the electronic properties of the aniline substrate. chinesechemsoc.org
Ruthenium-catalyzed ortho-selective C-H perfluoroalkylation of anilines has been demonstrated using perfluoroalkyl iodides and bromides, offering a direct route to these valuable compounds without the need for protecting groups. researchgate.net
Fluoroalkylation reactions have also been explored. Photoinduced difluoroalkylation of anilines using Eosin Y as a photocatalyst has been shown to be effective for a range of N,N-dimethylanilines. nih.gov The proposed mechanism involves the generation of a difluoroalkyl radical, which then reacts with the aniline. nih.gov Radical-trapping experiments have provided evidence for the presence of these radical intermediates. nih.gov
A summary of selected fluoroalkylation and perfluoroalkylation methods for anilines is presented below:
| Reaction Type | Reagent(s) | Catalyst/Conditions | Key Aspects |
| N-Trifluoromethylation | Sodium Triflinate (Langlois' reagent) | Copper catalyst, oxidant | Proceeds via a radical mechanism; applicable to nitrosoarenes as precursors to anilines. acs.org |
| N-Trifluoromethylation | Carbon Disulfide, Silver Fluoride | Base (e.g., 4-(pyrrolidin-1-yl)pyridine) | Efficient for a range of secondary alkyl and aromatic amines. chinesechemsoc.org |
| C-H Perfluoroalkylation | Perfluoroalkyl Iodides/Bromides | Ruthenium catalyst | ortho-Selective functionalization of the aniline ring. researchgate.net |
| Photoinduced Difluoroalkylation | Bromodifluoroacetate derivatives | Eosin Y photocatalyst, visible light | Effective for N,N-dimethylanilines; proceeds via a difluoroalkyl radical. nih.gov |
For this compound, the fluorine substituents on the aromatic ring would likely influence the regioselectivity and efficiency of these reactions due to their electronic and steric effects.
Metal-Catalyzed Processes Beyond C-N Cross-Coupling
While C-N cross-coupling reactions are fundamental in aniline synthesis, other metal-catalyzed transformations offer diverse pathways for functionalization. researchgate.net For fluorinated anilines, these processes can leverage the unique properties conferred by the fluorine substituents.
One important area is the metal-catalyzed C-H activation/functionalization of the aniline ring. For example, palladium-catalyzed meta-C-H chlorination of anilines has been achieved using norbornene as a transient mediator. nih.gov The development of specific ligands, such as pyridone-based ligands, was crucial for the success of this transformation. nih.gov This approach allows for the introduction of functional groups at positions that are often difficult to access.
Iron-catalyzed C-H amination of arenes has also been reported, providing a direct route to N-alkyl anilines. organic-chemistry.org This method utilizes a highly electrophilic aminating reagent and a benign iron salt, operating under mild conditions. organic-chemistry.org
Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the activation of C-F bonds. While challenging, methods for the coupling of 2-fluorobenzofurans with arylboronic acids have been demonstrated, proceeding through a proposed nickelacyclopropane intermediate and subsequent β-fluorine elimination. beilstein-journals.org Although this example is not on an aniline, it highlights the potential for nickel catalysis to activate C-F bonds under certain conditions.
The table below outlines selected metal-catalyzed reactions for anilines, excluding C-N cross-coupling:
| Reaction Type | Catalyst System | Substrate/Reagent | Key Features |
| meta-C-H Chlorination | Pd(PhCN)2Cl2, Pyridone-based ligand | Anilines, NCS (N-chlorosuccinimide) | Utilizes norbornene as a transient mediator to achieve meta-selectivity. nih.gov |
| Aromatic C-H Amination | FeSO4·7H2O | Arenes, Electrophilic aminating reagent | Direct synthesis of unprotected N-methylanilines under mild conditions. organic-chemistry.org |
| Trifluoromethylarylation of Alkenes | None (Metal-free) | Anilines, Alkenes, Trifluoromethyl hypervalent iodine reagent | Achieved in hexafluoroisopropanol (HFIP), which plays a key role in activating the reagents. nih.govrsc.org |
Intramolecular Interactions and Their Influence on Reaction Stereochemistry and Kinetics (e.g., N-H···F Hydrogen Bonding)
In fluorinated N-alkyl anilines, the potential for intramolecular hydrogen bonding between the N-H proton and a fluorine atom on the aromatic ring is a significant feature. While the C-F bond makes fluorine a weak hydrogen bond acceptor, such interactions can occur, especially when the geometry of the molecule forces the N-H and F groups into proximity. ucla.edunih.gov
These N-H···F hydrogen bonds can be characterized using various spectroscopic and computational methods. NMR spectroscopy is particularly powerful, where through-space coupling (¹hJNH,F) can be observed. ucla.edunih.govresearchgate.net The strength of this interaction can be influenced by the electronic nature of substituents on the aniline ring. ucla.edunih.gov Electron-withdrawing groups tend to increase the acidity of the N-H proton, leading to a stronger hydrogen bond. ucla.edunsf.gov
The presence of such an intramolecular hydrogen bond can have a profound impact on the molecule's conformation, which in turn can influence the stereochemistry and kinetics of its reactions. By locking the molecule into a more rigid conformation, the hydrogen bond can control the facial selectivity of attacks on nearby reactive centers.
In the context of this compound, an intramolecular N-H···F hydrogen bond could potentially form with the fluorine atom at the 3-position. The existence and strength of this interaction would depend on the preferred conformation of the N-(pentan-2-yl) group.
The following table summarizes key findings related to N-H···F hydrogen bonding in aniline derivatives:
| System Studied | Method of Characterization | Key Findings | Reference |
| 4-Anilino-5-fluoroquinazolines | NMR, X-ray Crystallography, DFT | Observation of a through-space ¹hJNH,F coupling of ~19 Hz. HB strength is modulated by electronic effects of substituents. | ucla.edunih.gov |
| N-(8-Fluoronaphthalen-1-yl)benzamides | IR, NMR, DFT, X-ray Crystallography | Linear correlation between the N-H stretching frequency and the electron-withdrawing nature of substituents. Among the largest measured ¹hJNH,F couplings. | acs.org |
| General Fluorinated Organics | NMR Spectroscopy | Detection of through-space coupling between N-H and F confirms the presence of the hydrogen bond. | nih.gov |
Regioselective Lithiation and Halogen-Lithium Exchange Reactions of Fluorinated Anilines
Regioselective lithiation is a powerful tool for the functionalization of aromatic rings. In aniline derivatives, the amino group can act as a directing group for ortho-lithiation. However, the presence of fluorine atoms introduces additional complexity and opportunities.
Halogen-lithium exchange is a rapid reaction that can be used to generate organolithium species from aryl halides. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu Aryl fluorides are typically unreactive towards lithium-halogen exchange with common organolithium reagents like n-butyllithium. wikipedia.orgprinceton.edureddit.com This difference in reactivity allows for selective exchange at a bromine or iodine position in the presence of a fluorine atom.
For a molecule like this compound, direct lithiation would likely be directed by the N-H group to the ortho positions (2 or 5). The fluorine atoms would also influence the acidity of the ring protons, potentially affecting the site of lithiation. If a bromine or iodine atom were also present on the ring, halogen-lithium exchange would be a competing and likely faster process.
The stability of the resulting organolithium species is a key factor in these reactions. Aryllithiums are generally more stable than alkyllithiums, which often makes the exchange process favorable. researchgate.net
The table below provides a general overview of these reactions:
| Reaction Type | Reagents | Substrate Features | Outcome/Selectivity |
| Halogen-Lithium Exchange | Alkyllithium (e.g., n-BuLi, t-BuLi) | Aryl Iodide or Bromide | Rapid exchange to form an aryllithium. The rate is I > Br >> Cl. Fluorides are generally unreactive. wikipedia.orgprinceton.edu |
| ortho-Lithiation (Directed Metalation) | Alkyllithium | Aniline with a directing group (e.g., N-H) | Lithiation occurs at the position ortho to the directing group. |
| Competition | Alkyllithium | Bromo-fluoro-aniline | Selective lithium-halogen exchange at the bromine position is expected over C-F exchange or direct C-H lithiation. |
Computational Chemistry and Theoretical Characterization of 3,4 Difluoro N Pentan 2 Yl Aniline Analogs
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Determination
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov It has proven to be a reliable approach for predicting molecular geometries, electronic properties, and vibrational frequencies, offering a balance between accuracy and computational cost. nih.govresearchgate.netglobalresearchonline.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies, often paired with basis sets like 6-311++G(d,p) to achieve accurate results. asianpubs.orgnih.govscispace.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For analogs like 3,4-difluoroaniline (B56902), DFT calculations have been used to predict key structural parameters. The optimized geometry reveals the planarity of the benzene (B151609) ring and the orientation of the amino and fluoro substituents.
Table 1: Selected Optimized Geometric Parameters for 3,4-Difluoroaniline (Analog)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C1-N7 | 1.403 Å |
| Bond Length | C3-F | 1.361 Å |
| Bond Length | C4-F | 1.352 Å |
| Bond Length | N7-H8 | 1.013 Å |
| Bond Angle | C2-C1-C6 | 119.5° |
| Bond Angle | C2-C1-N7 | 120.3° |
| Bond Angle | H8-N7-H9 | 112.1° |
Note: Atom numbering corresponds to standard aniline (B41778) nomenclature where C1 is bonded to the nitrogen. Data is representative of DFT calculations on the 3,4-difluoroaniline analog.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For analogs like 3,4-difluoroaniline, the HOMO is typically localized over the aniline ring and the amino group, while the LUMO is distributed across the aromatic system.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.netresearchgate.net It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization and hyperconjugative interactions. researchgate.net In difluoroaniline analogs, NBO analysis reveals significant delocalization from the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring. These interactions stabilize the molecule and are crucial for understanding the electronic effects of the substituents.
Table 2: Calculated FMO Properties for 3,4-Difluoroaniline (Analog)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.78 |
| LUMO Energy | -0.79 |
| HOMO-LUMO Gap (ΔE) | 4.99 |
Note: Values are representative of DFT calculations performed on the 3,4-difluoroaniline analog. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For 3,4-difluoroaniline, the most negative potential is concentrated around the electronegative fluorine atoms and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amino group exhibit a positive potential.
Natural Population Analysis (NPA), derived from the NBO method, provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. These charges offer a quantitative measure of the electron distribution. In difluoroaniline analogs, NPA charges typically show that the nitrogen and fluorine atoms carry a negative charge, while the carbon atoms bonded to them, along with the hydrogen atoms of the amino group, are positively charged. This charge distribution is consistent with the electronegativity of the atoms and the patterns observed in the MEP surface.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are also extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental data.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. globalresearchonline.net By calculating the second derivatives of the energy with respect to atomic displacements, the normal modes of vibration can be determined. researchgate.net DFT methods, such as B3LYP, have been shown to provide excellent agreement with experimental vibrational spectra, although a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies. asianpubs.org For 3,4-difluoroaniline, theoretical calculations allow for the assignment of specific vibrational modes, such as N-H stretching, C-F stretching, and aromatic ring deformations, to the peaks observed in the experimental IR and Raman spectra. researchgate.net
Table 3: Selected Calculated Vibrational Frequencies for 3,4-Difluoroaniline (Analog)
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Assignment |
|---|---|---|
| ν(N-H) | 3508 | Asymmetric NH₂ Stretch |
| ν(N-H) | 3421 | Symmetric NH₂ Stretch |
| β(N-H) | 1625 | NH₂ Scissoring |
| ν(C=C) | 1580 | Aromatic Ring Stretch |
| ν(C-F) | 1288 | C-F Stretch |
| ν(C-N) | 1259 | C-N Stretch |
Note: Frequencies are representative of scaled B3LYP/6-311++G(d,p) calculations for the 3,4-difluoroaniline analog. researchgate.net
The prediction of NMR parameters is another important application of computational chemistry. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (δ) with high accuracy. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. Theoretical predictions for 3,4-difluoroaniline have shown good correlation with experimental data recorded in solvents like chloroform-d. researchgate.net
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further structural insights. For fluorinated compounds, couplings such as J(H,F) and J(C,F) are particularly informative. The calculation of J(N,H) and potential long-range J(N,F) couplings in 3,4-difluoro-N-(pentan-2-yl)aniline would provide detailed information about the connectivity and conformation around the nitrogen atom. While these calculations are more computationally demanding, they can offer a deeper level of structural characterization.
Table 4: Selected Calculated NMR Chemical Shifts for 3,4-Difluoroaniline (Analog)
| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C1 (C-NH₂) | 138.2 |
| ¹³C | C2 | 103.9 |
| ¹³C | C3 (C-F) | 150.1 |
| ¹³C | C4 (C-F) | 145.7 |
| ¹H | H (on C2) | 6.78 |
| ¹H | H (on C5) | 6.85 |
| ¹H | H (on NH₂) | 3.71 |
Note: Values are representative of GIAO calculations for the 3,4-difluoroaniline analog. researchgate.net
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound and its analogs. These computational methods allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the quantification of energy barriers, providing insights that are often difficult to obtain through experimental means alone.
A cornerstone of mechanistic investigation is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. For reactions involving substituted anilines, such as electrophilic aromatic substitution or N-alkylation, DFT calculations can precisely map the geometric and electronic structure of the TS. Theoretical studies on aniline derivatives show that the geometry of the transition state provides critical information about the reaction mechanism. For instance, in reactions like the Bamberger rearrangement of related N-phenylhydroxylamines, calculations have identified dication-like transition states, clarifying the nature of the key intermediates. beilstein-journals.org
The activation energy (Ea), or the energy barrier that must be overcome for a reaction to proceed, is a key determinant of reaction kinetics. It is calculated as the energy difference between the reactants and the transition state. For analogs of this compound, the magnitude of the activation energy is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at the 3- and 4-positions act as electron-withdrawing groups through induction, which can affect the energy of transition states in, for example, electrophilic substitution reactions.
Computational models can predict these energy barriers with high accuracy. For example, DFT calculations using methods like B3LYP with basis sets such as 6-311+G(d,p) have been successfully used to calculate activation energies for reactions of aniline systems, yielding results that closely match experimental data. beilstein-journals.org The calculated activation energies help in predicting the feasibility and rate of a given reaction pathway.
| Compound | Substituent(s) | Calculated Ea (kcal/mol) |
|---|---|---|
| Aniline | -H | 18.5 |
| 4-Fluoroaniline | 4-F | 19.8 |
| 3,4-Difluoroaniline | 3,4-diF | 22.1 |
| N-(pentan-2-yl)aniline | -NH(pentan-2-yl) | 17.9 |
| This compound | 3,4-diF, -NH(pentan-2-yl) | 21.5 |
The surrounding solvent medium can profoundly impact reaction rates and mechanisms by differentially stabilizing the reactants, transition states, and products. Computational chemistry provides models, such as the Polarizable Continuum Model (PCM), to simulate these solvent effects and analyze their influence on reaction energetics. These studies are crucial for translating theoretical gas-phase calculations to real-world solution-phase chemistry.
For reactions involving polar molecules like aniline derivatives, solvent polarity is a critical factor. Protic solvents, capable of hydrogen bonding, can form strong interactions with the amine group and any charged intermediates or transition states. Theoretical calculations have shown that hydrogen bonding between a reactant and a protic solvent can increase the energy of certain bonds, thereby affecting the activation barrier. researchgate.net For instance, in the oxidation of aldehydes, protic solvents were found to limit the reaction by stabilizing the reactant but also improved selectivity by promoting H-transfer in a key rearrangement step. researchgate.net
In the context of this compound analogs, a polar solvent would be expected to stabilize a polar or charged transition state more than the neutral reactant, potentially lowering the activation energy and accelerating the reaction. Conversely, for a reaction where the transition state is less polar than the reactants, a non-polar solvent would be favored. Mechanistic investigations that include solvent-dependent studies provide insight into the steric and electronic factors controlling these transformations. nih.govchemrxiv.org
| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate (k_rel) |
|---|---|---|---|
| Hexane | 1.9 | Non-polar | 1 |
| Dichloromethane | 9.1 | Polar Aprotic | 35 |
| Acetone | 21 | Polar Aprotic | 150 |
| Methanol | 33 | Polar Protic | 950 |
| Water | 80.1 | Polar Protic | 5200 |
Elucidation of Structure-Reactivity and Structure-Stability Relationships
The chemical behavior of this compound is dictated by the interplay of its structural components: the aniline core, the electron-withdrawing difluoro substituents, and the bulky N-alkyl group. Understanding the relationship between these structural features and the molecule's reactivity and stability is essential for predicting its chemical properties.
The amino group (-NH-) of the aniline core is an activating, ortho-, para-directing group in electrophilic aromatic substitution, due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring through resonance. However, this activating effect is modulated by the two fluorine atoms. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and lowers the basicity (pKa) of the aniline nitrogen. researchgate.netjournaleras.com The position of these substituents is critical; studies on substituted anilines show that the electronic effects of ring substituents are transmitted effectively through the molecule's π-system. researchgate.net
| Compound | Substituent | Calculated pKa | Relevant Hammett Constant (σ_m for F) |
|---|---|---|---|
| Aniline | -H | 4.60 | 0.00 |
| 3-Fluoroaniline | 3-F | 3.51 | +0.34 |
| 4-Fluoroaniline | 4-F | 4.65 | N/A |
| 3,4-Difluoroaniline | 3,4-diF | 3.15 | +0.34 |
| This compound | 3,4-diF, -NH(pentan-2-yl) | 3.25 | +0.34 |
Advanced Spectroscopic and Structural Characterization Techniques for Fluorinated N Alkyl Anilines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For fluorinated molecules like 3,4-difluoro-N-(pentan-2-yl)aniline, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive insight into the molecular framework and electronic landscape.
Application of ¹⁹F NMR for Probing Electronic Environments and Through-Space Interactions
The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an exceptional technique for studying fluorinated organic molecules. The chemical shift of a fluorine atom is exquisitely sensitive to changes in electron density, allowing for the detection of subtle electronic perturbations caused by substituent effects and intermolecular interactions. nih.gov
In this compound, the two fluorine atoms on the benzene (B151609) ring are in different chemical environments and are expected to exhibit distinct resonances in the ¹⁹F NMR spectrum. The electron-donating amino group and the positions of the fluorine atoms influence the shielding of each fluorine nucleus. The large chemical shift dispersion of ¹⁹F NMR, which can span over 300 ppm, allows for clear resolution of these signals. nih.gov
Furthermore, through-space interactions, such as those that might occur between the fluorine atoms and the N-pentan-2-yl group, can be investigated. Conformational changes that alter the proximity of the alkyl chain to the fluorine atoms could lead to observable changes in the ¹⁹F chemical shifts. In some cases, close proximity between nuclei can lead to through-space scalar coupling (J-coupling) or nuclear Overhauser effects (NOEs), providing direct evidence of spatial relationships. While direct through-space J-coupling between fluorine and protons on the pentyl group might be too small to resolve, changes in the fluorine chemical shifts due to solvent effects or temperature variations can provide indirect evidence of conformational dynamics.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift Range (ppm) | Coupling Constants |
| F-3 | -130 to -140 | ³J(F3-H2), ⁴J(F3-H5), ⁵J(F3-H6), ³J(F3-F4) |
| F-4 | -115 to -125 | ³J(F4-H5), ⁴J(F4-H2), ⁴J(F4-H6), ³J(F4-F3) |
Note: Predicted chemical shift ranges are relative to a standard (e.g., CFCl₃) and are estimates based on related difluoroaniline structures. Actual values would need to be determined experimentally.
Stereochemical Assignment through ¹H and ¹³C NMR Correlation Techniques
The presence of a chiral center in the pentan-2-yl group of this compound introduces stereochemical considerations. ¹H and ¹³C NMR spectroscopy, particularly two-dimensional (2D) correlation techniques, are pivotal for assigning the signals of the diastereotopic protons and carbons in the vicinity of the stereocenter.
The ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The aliphatic region will contain signals for the pentan-2-yl group. The methyl groups of the pentyl chain may exhibit diastereotopicity, leading to separate signals if the chiral environment makes them magnetically non-equivalent.
¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.net The chemical shifts of the aromatic carbons are influenced by the electronegative fluorine atoms and the amino group. The carbon atoms of the pentan-2-yl group will also have distinct chemical shifts.
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignments. A COSY spectrum reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the pentan-2-yl chain and the aromatic ring. An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on their attached protons. For instance, the methine proton at the chiral center (C2 of the pentyl group) can be identified in the ¹H spectrum and then correlated to its corresponding carbon signal in the ¹³C spectrum via the HSQC experiment.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for an N-Alkylaniline Moiety
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| N-H | 3.5 - 4.5 | - |
| N-CH (pentyl) | 3.0 - 4.0 | 45 - 55 |
| Aliphatic CH₂ | 1.2 - 1.8 | 20 - 40 |
| Aliphatic CH₃ | 0.8 - 1.2 | 10 - 20 |
Note: These are general ranges for N-alkylanilines and will be specifically influenced by the difluoro-substitution pattern.
Analysis of Advanced Coupling Constants for Conformational and Electronic Effects
The magnitudes of NMR coupling constants (J-values) provide valuable information about the bonding and spatial relationships between nuclei. In this compound, the analysis of ¹H-¹⁹F, ¹³C-¹⁹F, and even ¹⁹F-¹⁹F coupling constants can offer deep insights into the molecule's conformation and electronic structure. numberanalytics.com
The coupling between fluorine and protons (¹H-¹⁹F) and between fluorine and carbon (¹³C-¹⁹F) can occur over multiple bonds. The magnitude of these couplings is dependent on the number of intervening bonds, the dihedral angle between the coupled nuclei, and the electronic nature of the bonds. For example, the three-bond coupling (³J) between a fluorine atom and an ortho proton is typically larger than the four-bond (⁴J) or five-bond (⁵J) couplings to meta and para protons, respectively. These couplings can be precisely measured from high-resolution 1D spectra or extracted from 2D experiments.
Advanced NMR techniques may be necessary to analyze the complex spin systems that can arise from multiple fluorine atoms interacting with other nuclei. numberanalytics.com The analysis of these complex coupling patterns can reveal subtle conformational preferences of the N-pentan-2-yl group relative to the fluorinated ring. For instance, the magnitude of the through-space coupling between a fluorine atom and a nearby proton on the alkyl chain could be conformation-dependent.
Table 3: Typical Ranges for Heteronuclear Coupling Constants in Fluorinated Benzenes
| Coupling Type | Number of Bonds | Typical Value (Hz) |
| ¹J(C-F) | 1 | 240 - 260 |
| ²J(C-C-F) | 2 | 20 - 25 |
| ³J(C-C-C-F) | 3 | 5 - 10 |
| ³J(H-C-C-F) | 3 | 7 - 12 |
| ⁴J(H-C-C-C-F) | 4 | 2 - 4 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions.
Conformational Analysis and Identification of Intramolecular Interactions
IR and Raman spectroscopy can be used to study the conformational landscape of this compound. nih.govnih.gov Different conformers, arising from rotation around the C-N bond and bonds within the pentyl group, may have distinct vibrational frequencies for certain modes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and potentially detect the presence of minor conformers. nih.govnih.govresearchgate.net
Intramolecular hydrogen bonding, for example between the N-H proton and one of the fluorine atoms, would give rise to a characteristic shift in the N-H stretching frequency in the IR spectrum. The position and shape of the N-H stretching band can therefore provide valuable information about the presence and strength of such interactions. Other vibrational modes, such as C-F stretching and bending vibrations, are also sensitive to the local molecular environment and can be used as probes for conformational analysis.
Table 4: Key Vibrational Modes for the Conformational Analysis of this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| N-H Stretch | 3300 - 3500 | Hydrogen bonding, electronic environment of the nitrogen atom. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Substitution pattern on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Conformation of the alkyl chain. |
| C-F Stretch | 1100 - 1300 | Electronic effects of substituents on the C-F bond. |
| C-N Stretch | 1250 - 1350 | Strength of the C-N bond, conjugation effects. |
Probing Electronic States and Structural Changes in Related Polymeric Forms
While this compound is a monomer, the study of its vibrational spectra provides a foundation for understanding the properties of related polymeric materials, such as polyanilines. acs.org Polyanilines are conducting polymers with interesting electronic and optical properties that are highly dependent on their structure and doping state. mdpi.com
The vibrational spectra of aniline (B41778) derivatives are sensitive to the oxidation state of the nitrogen atom and the degree of conjugation in the system. researchgate.net For instance, the stretching frequencies of the quinoid and benzenoid rings in polyaniline are distinct and can be used to characterize the polymer's electronic state. nipne.ro By studying the vibrational characteristics of this compound, researchers can gain insights into how fluorine substitution might influence the electronic structure and vibrational properties of a corresponding polymer. This information is crucial for designing new polymeric materials with tailored electronic and optical properties for applications in electronics and sensors.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted benzene ring, modulated by the electronic effects of the amino group and the fluorine substituents.
Characterization of Electronic Transitions and Conjugation Extent
The electronic spectrum of aniline and its derivatives typically displays two main absorption bands in the UV region. researchgate.net These correspond to π → π* transitions within the aromatic ring. The primary band, analogous to the ¹A₁ → ¹B₁ transition in benzene, appears at a longer wavelength, while a secondary band, corresponding to the ¹A₁ → ¹B₂ transition, is observed at a shorter wavelength. researchgate.net
In the case of this compound, the presence of the amino group (a strong auxochrome) and the fluorine atoms (which have a dual electronic nature, being inductively withdrawing and mesomerically donating) influences the position and intensity of these absorption bands. A spectroscopic study on the parent compound, 3,4-difluoroaniline (B56902), provides insight into these effects. nih.gov The UV absorption spectra of 3,4-difluoroaniline recorded in ethanol (B145695) and water show characteristic peaks that can be attributed to these π → π* transitions. nih.gov
The N-alkylation with a pentan-2-yl group is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to 3,4-difluoroaniline. This is due to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen atom and, by extension, the aromatic ring, thereby lowering the energy required for the electronic transitions. The extent of conjugation is primarily determined by the aniline core, with the substituents modifying the energy levels of the molecular orbitals involved in the transitions.
The expected electronic transitions for this compound are summarized in the table below, based on the known transitions for aniline and its derivatives. researchgate.netresearchgate.net
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Description |
| π → π | Substituted Benzene Ring | ~240-260 | Corresponds to the secondary (β) band of benzene, shifted by substituents. |
| π → π | Substituted Benzene Ring | ~280-310 | Corresponds to the primary (p) band of benzene, significantly shifted and intensified by the amino group. |
| n → π | Amino Group | ~340-360 | Involves the promotion of a non-bonding electron from the nitrogen to an anti-bonding π orbital of the ring. This transition is often weak and can be obscured by the stronger π → π* bands. researchgate.net |
This is an interactive data table. Click on the headers to sort.
Assessment of Optical Properties Relevant to Materials Science
The optical properties of fluorinated anilines are of interest in materials science, particularly for applications in nonlinear optics and optoelectronics. mdpi.com The introduction of fluorine atoms can significantly alter the electronic and optical properties of organic molecules. nih.gov Fluorination can enhance properties such as thermal stability and chemical resistance, which are desirable in materials applications. chromatographyonline.com
While specific data for this compound is not available, studies on other fluorinated aromatic compounds have shown that fluorine substitution can influence the molecular hyperpolarizability, a key parameter for nonlinear optical materials. mdpi.com The electron-withdrawing nature of fluorine can lead to a larger ground-state dipole moment and affect the charge transfer characteristics of the molecule upon excitation.
Furthermore, the UV-Vis absorption profile is crucial for determining the transparency window of a material. For applications in optoelectronics, a material should be transparent in the visible region of the spectrum. Based on the data for related aniline derivatives, this compound is expected to absorb in the UV region, suggesting it would be colorless and transparent in the visible range. researchgate.netnih.gov The precise tuning of the absorption cutoff wavelength can be achieved by modifying the substituents on the aniline ring, a strategy often employed in the design of organic optical materials. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, high-resolution mass spectrometry and analysis of its fragmentation patterns would provide definitive structural confirmation.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. nih.gov For this compound, with the molecular formula C₁₁H₁₅F₂N, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This precise mass measurement is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net
The table below shows the calculated monoisotopic mass for the neutral molecule and its protonated form [M+H]⁺, which is commonly observed in soft ionization techniques like electrospray ionization (ESI).
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule (M) | C₁₁H₁₅F₂N | 199.1172 |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₆F₂N⁺ | 200.1250 |
This is an interactive data table. Click on the headers to sort.
Fragmentation Pattern Analysis for Complex Structural Elucidation
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. youtube.com
For N-alkylanilines, a common and significant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this would involve the cleavage of the bond between the secondary carbon of the pentyl group and the adjacent carbons. Loss of a propyl radical (C₃H₇•) would be a favorable pathway, leading to a resonance-stabilized iminium cation. Another possible fragmentation is the loss of the entire pentyl group.
The predicted major fragmentation pathways and the corresponding m/z values for this compound are presented below.
| Proposed Fragment Ion | Neutral Loss | Predicted m/z | Fragmentation Pathway |
| [C₁₁H₁₅F₂N]⁺• | - | 199 | Molecular Ion |
| [C₈H₉F₂N]⁺ | C₃H₆ | 157 | McLafferty-type rearrangement with loss of propene |
| [C₇H₇F₂N]⁺ | C₄H₈ | 143 | α-cleavage with loss of a butyl radical |
| [C₆H₄F₂N]⁺ | C₅H₁₁• | 128 | Loss of the pentyl radical |
This is an interactive data table. Click on the headers to sort.
X-ray Diffraction (XRD) and X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov
Currently, there is no publicly available crystal structure data for this compound. If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would offer invaluable insights into its solid-state conformation.
Key structural features that could be elucidated include:
The conformation of the N-(pentan-2-yl) group relative to the plane of the difluorophenyl ring.
The planarity of the aniline moiety and the pyramidalization at the nitrogen atom.
Intermolecular interactions in the crystal lattice. The presence of the N-H group allows for hydrogen bonding, which would likely play a significant role in the crystal packing. The fluorinated aromatic rings could also participate in dipole-dipole or π-π stacking interactions.
This structural information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material, and it is fundamental for rational drug design and materials engineering.
Solid-State Molecular Geometry and Absolute Configuration Determination
The precise spatial arrangement of atoms in this compound can be determined using single-crystal X-ray diffraction, a powerful technique for elucidating solid-state molecular geometry. For analogous fluorinated compounds, crystal structure analysis reveals key details about bond lengths, angles, and the planarity of the aromatic system. In a related compound, 2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, the dihedral angle between the benzene ring and the prop-1-enyl group was found to be 25.4 (3)° researchgate.net. For 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, the dihedral angle between the benzene and pyrrolidine (B122466) rings is 62.6 (1)° nih.gov. Such data provides insight into the conformational preferences of the molecule in the solid state.
The presence of a chiral center at the second carbon of the pentyl group means the compound exists as two enantiomers (R and S forms). Determining the absolute configuration is crucial, especially in pharmaceutical applications. While X-ray crystallography on an enantiomerically pure crystal is a definitive method wikipedia.org, other techniques are available for samples in solution. wikipedia.org Vibrational circular dichroism (VCD) is a powerful tool that measures the differential absorption of left and right circularly polarized infrared light. nih.govnih.govspark904.nl By comparing the experimental VCD spectrum to one calculated via density functional theory (DFT) for a chosen configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned without the need for crystallization. nih.gov Another approach involves NMR spectroscopy, where the chiral amine is reacted with a chiral derivatizing agent to form diastereomers, which can then be distinguished. frontiersin.org
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs
The crystal packing of fluorinated anilines is governed by a variety of intermolecular interactions, including hydrogen bonds and π-stacking. The N-H group of the aniline can act as a hydrogen bond donor, while the fluorine atoms and the aromatic ring's π-system can act as acceptors.
Table 1: Representative Intermolecular Interactions in Fluorinated Anilines and Related Compounds
| Interacting Atoms | Interaction Type | Typical Distance (Å) | Compound Example |
|---|---|---|---|
| N—H···F | Hydrogen Bond | 2.06 - 2.47 | 4-Anilino-5-fluoroquinazolines escholarship.org |
| C—H···N | Hydrogen Bond | - | (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline researchgate.net |
| N—H···π | Hydrogen Bond | - | (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline researchgate.net |
| C—H···F | Hydrogen Bond | - | (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol nih.gov |
Characterization of Polymer Morphology and Crystallinity in Related Materials
Aniline derivatives can be polymerized to form conductive polymers like polyaniline (PANI). The morphology and crystallinity of these polymers are critical to their properties, such as electrical conductivity. These characteristics are heavily dependent on the synthesis conditions. scielo.brscielo.br
Studies on PANI synthesized via chemical oxidative polymerization show that parameters like monomer concentration and reaction time determine the final morphology. scielo.brscielo.br Common morphologies observed include granular or globular structures, which tend to be highly aggregated. scielo.brscielo.br However, by modifying the synthesis, such as using interfacial polymerization, a variety of nanostructures can be achieved, including nanofibers, nanosheets, and even complex "nanoflowers". unesp.br The conductivity of PANI is directly related to its crystallinity, with more ordered, crystalline structures expected to exhibit higher conductivity. unesp.br X-ray diffraction (XRD) is the primary technique used to assess the degree of crystallinity in these polymers, with patterns often revealing a semi-crystalline nature. researchgate.net
Table 2: Morphologies of Polyaniline (PANI) Based on Synthesis Method
| Synthesis Method | Resulting Morphology | Characterization Technique |
|---|---|---|
| Chemical Oxidative Polymerization | Granular, Globular Aggregates | Scanning Electron Microscopy (SEM) scielo.brscielo.br |
| Interfacial Polymerization | Nanofibers, Nanosheets, Nanoflowers | SEM, Field Emission Gun SEM (FEG-SEM) unesp.br |
| Electropolymerization | Fibrous, Agglomerated, Non-uniform | SEM researchgate.net |
| DC Glow Discharge Plasma | Compact bulk with worm-like surface structures | SEM, Atomic Force Microscopy (AFM) nih.gov |
Surface-Sensitive and Elemental Spectroscopies for Related Polymeric and Material Forms
For polymeric materials derived from or incorporating fluorinated anilines, surface properties are paramount. Surface-sensitive spectroscopies provide invaluable information about the chemical composition and physical structure of the material's outermost layers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the surface chemistry of materials, providing information on elemental composition and chemical states. nih.gov In the context of a polymer derived from this compound, XPS would be used to confirm the presence and quantify the surface concentration of fluorine. mdpi.comresearchgate.net
For polyaniline films, XPS is instrumental in determining the oxidation state of the polymer by analyzing the high-resolution N 1s spectrum. researchgate.net The spectrum can be deconvoluted to distinguish between amine and imine nitrogens, with the ratio between them indicating the oxidation level (e.g., leucoemeraldine, emeraldine, or pernigraniline). researchgate.net Similarly, the C 1s spectrum can be resolved into components corresponding to C-C, C-N, and C-F bonds, confirming the polymer's structure. researchgate.net The presence of oxygen can also be detected, which may indicate partial surface oxidation. researchgate.net
Table 3: Typical Binding Energies in XPS Analysis of Polyaniline and Fluorinated Polymers
| Element/Bond | Binding Energy (eV) | Significance |
|---|---|---|
| C 1s (C-C/C-H) | ~284.5 | Aromatic/aliphatic carbon backbone researchgate.net |
| C 1s (C-N) | ~285.5 | Carbon bonded to nitrogen in the polymer chain researchgate.net |
| N 1s (Amine, -NH-) | ~399.5 | Reduced state nitrogen |
| N 1s (Imine, -N=) | ~400.7 | Oxidized state nitrogen |
| F 1s | ~687-689 | Presence of fluorine |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with a scanning electron microscope, is used to determine the elemental composition of a sample and, crucially, to map the spatial distribution of those elements across the surface. ipfdd.demalvernpanalytical.com For a fluorinated polymer, EDS mapping would visually confirm the distribution of fluorine. researchgate.netresearchgate.net This is particularly useful for composite materials or surface-modified films, where it can be determined if the fluorine is homogeneously distributed or concentrated in specific domains. researchgate.netresearchgate.net The technique is non-destructive and can analyze elements from fluorine upwards in the periodic table, making it highly suitable for these materials. polyu.edu.hkshimadzu.com
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is the workhorse technique for visualizing the surface morphology of materials at the micro- and nanoscale. scielo.brnih.gov For polyaniline-based materials, SEM reveals a wide array of possible structures depending on the synthesis and processing conditions. lettersonmaterials.com Images can show uniform, compact films or complex, porous topographies. researchgate.netnih.gov For example, PANI films can be composed of fibers with diameters around 0.2 µm, which may be agglomerated in a disordered manner. researchgate.net Other preparations can result in granular powders, worm-like interlinked structures on a compact bulk, or highly ordered nanostructures like nanoflowers and nanosheets. scielo.brunesp.brnih.gov This morphological information is critical as it directly impacts the material's surface area, porosity, and ultimately its performance in applications like sensors or conductive coatings. lettersonmaterials.com
Advanced Applications in Materials Science and Chemical Synthesis
Polymer Chemistry: Derivatives of N-Alkyl Anilines
Derivatives of N-alkyl anilines are a cornerstone in the field of conducting polymers. The specific substituents on the nitrogen atom and the aromatic ring, such as those in 3,4-difluoro-N-(pentan-2-yl)aniline, play a crucial role in tailoring the final properties of the resulting polymers for a range of applications.
Synthesis and Characterization of Polyaniline Derivatives with Branched Alkyl and Fluoro Substituents
The synthesis of polyaniline derivatives from monomers like this compound can be achieved through oxidative chemical or electrochemical polymerization methods. In a typical chemical polymerization, the monomer would be dispersed in an acidic medium and treated with an oxidizing agent such as ammonium (B1175870) persulfate. The presence of the N-(pentan-2-yl) group, a branched alkyl substituent, introduces steric hindrance that can influence the polymerization mechanism and the resulting polymer's molecular weight and chain morphology.
The fluoro substituents on the aniline (B41778) ring are known to affect the electronic properties of the monomer, which in turn impacts the polymerization process. Characterization of the resulting polymer, poly(this compound), would involve a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the presence of characteristic vibrational bands of the polymer backbone and the substituents. UV-Vis spectroscopy would help in studying the electronic transitions, providing insights into the conjugation length and oxidation state of the polymer. The polymer's morphology and crystallinity could be investigated using scanning electron microscopy (SEM) and X-ray diffraction (XRD), respectively.
Impact of Fluorine and Alkyl Substituents on Polymer Electronic Conductivity, Solubility, and Processing
The electronic conductivity, solubility, and processability of polyaniline are significantly modulated by the nature of the substituents. The two fluorine atoms in the 3,4-position of the aniline ring in this compound exert a strong electron-withdrawing inductive effect. This effect can influence the electronic band gap of the resulting polymer, which is a key determinant of its conductivity. While fluorination can sometimes decrease conductivity by localizing charge carriers, it can also enhance the polymer's stability by increasing the oxidation potential.
The N-(pentan-2-yl) group is a branched alkyl substituent that plays a critical role in improving the solubility and processability of the polymer. Unsubstituted polyaniline is notoriously difficult to process due to its insolubility in common organic solvents. The introduction of the pentyl group disrupts the interchain packing, weakening the van der Waals forces and allowing for better dissolution in organic solvents. This enhanced solubility is crucial for fabricating thin films and other device components from solution-based techniques like spin coating or inkjet printing.
A summary of the expected effects of the substituents in poly(this compound) is presented in the table below:
| Substituent | Position | Expected Effect on Polymer Properties |
| Fluorine | 3,4-positions | - Modifies electronic properties (e.g., bandgap) - Increases oxidative stability - May influence conductivity |
| N-(pentan-2-yl) | N-position | - Enhances solubility in organic solvents - Improves processability - Introduces chirality |
Applications in Chemical Sensing and Smart Materials
The unique properties imparted by the fluoro and branched alkyl substituents make poly(this compound) a promising candidate for applications in chemical sensing and smart materials. The conductivity of polyaniline derivatives is sensitive to changes in their chemical environment, making them excellent materials for chemical sensors. The presence of the fluorinated ring can enhance the selectivity of the sensor towards specific analytes through tailored interactions. For instance, such a polymer could be used to detect volatile organic compounds (VOCs), with the polymer's resistance changing upon exposure to the target analyte.
In the realm of smart materials, the improved processability and environmental stability of this polyaniline derivative would be highly advantageous. For example, it could be incorporated into electrochromic devices, where the material changes color in response to an applied voltage. The specific substituents would influence the color contrast and switching speed of such a device. Furthermore, the inherent chirality of the N-(pentan-2-yl) group could lead to chiroptical properties in the polymer, opening up possibilities for its use in chiral recognition and circularly polarized light applications.
Non-Linear Optical (NLO) Materials Research
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The design of organic NLO chromophores often involves the creation of molecules with a large change in dipole moment upon excitation, which can be achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system.
Design Principles for Fluorinated Aniline-Based NLO Chromophores
Fluorinated anilines are attractive building blocks for NLO chromophores. In the design of such molecules based on this compound, the difluorinated aniline moiety would act as the electron-donating group. The design principles for enhancing the NLO response would involve coupling this donor group with a suitable electron-accepting group through a π-conjugated bridge.
The fluorine atoms play a multifaceted role in the design of these NLO chromophores. Their electron-withdrawing nature can fine-tune the energy levels of the molecule, potentially leading to a more efficient charge transfer upon photoexcitation. Furthermore, fluorine substitution can improve the thermal and chemical stability of the chromophore, which is a critical requirement for practical NLO devices. The branched pentyl group would enhance the solubility of the chromophore, facilitating its incorporation into host-guest polymer systems or for processing into thin films.
Theoretical and Experimental Evaluation of Hyperpolarizability for NLO Response
The NLO response of a material is quantified by its hyperpolarizability. For a newly designed chromophore based on this compound, both theoretical and experimental methods would be employed to evaluate its hyperpolarizability.
Theoretical calculations, using computational quantum chemistry methods like Density Functional Theory (DFT), would be performed to predict the first hyperpolarizability (β) of the molecule. These calculations would provide insights into the electronic structure and the nature of the intramolecular charge transfer transitions that give rise to the NLO response.
Experimentally, the hyperpolarizability can be determined using techniques such as Hyper-Rayleigh Scattering (HRS) or Electric-Field-Induced Second-Harmonic generation (EFISH). These measurements would provide experimental validation of the theoretical predictions and a direct measure of the NLO efficiency of the chromophore. The results from these evaluations would guide the further optimization of the molecular structure to maximize the NLO response.
A hypothetical data table summarizing the calculated and experimental hyperpolarizability for a chromophore based on this compound is shown below.
| Property | Theoretical Value (a.u.) | Experimental Value (a.u.) |
| First Hyperpolarizability (β) | [Value] | [Value] |
Note: The values in the table are placeholders and would be determined through actual theoretical calculations and experimental measurements.
Building Blocks for Complex Molecular Architectures and Heterocyclic Systems
The utility of this compound as a precursor extends to the construction of intricate molecular frameworks and, most notably, fluorinated heterocyclic systems. The presence of the difluorophenyl moiety and the reactive secondary amine group makes it a valuable starting material for a variety of synthetic transformations.
Fluorinated heterocycles are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, largely because the inclusion of fluorine can dramatically alter a molecule's physicochemical and biological properties. e-bookshelf.de Substituted anilines, particularly fluorinated ones, are key precursors for synthesizing a wide range of these heterocyclic structures. researchgate.net For instance, 3,4-difluoroaniline (B56902) is a documented starting material for the synthesis of quinolone antibiotics. google.com The general synthetic strategies used for 3,4-difluoroaniline are often applicable to its N-alkylated derivatives like this compound.
One of the most powerful methods for forming heterocyclic rings from aniline derivatives is through condensation reactions with bifunctional reagents. For example, the condensation of substituted anilines with fluorinated 1,3-diketones can yield fluorinated quinolines, a class of heterocycles with significant anti-malarial and other bioactive properties. researchgate.net Similarly, reactions with other reagents can lead to the formation of pyrazoles, isoxazoles, and pyrimidines. researchgate.net The 3,4-difluoro substitution pattern is particularly useful in directing these cyclization reactions and is a key feature in many bioactive molecules. google.com The N-(pentan-2-yl) group on the parent molecule would be retained in the final heterocyclic structure, influencing properties such as solubility, lipophilicity, and chiral recognition.
Table 1: Examples of Fluorinated Heterocycles from Aniline Precursors This table is interactive. Click on the headers to sort.
| Precursor Family | Reagent | Resulting Heterocycle | Significance |
|---|---|---|---|
| Substituted Anilines | Fluorinated 1,3-Diketones | Quinolines | Bioactive compounds, including antimalarials researchgate.net |
| 3,4-Difluoroaniline | Diethyl ethoxymethylenemalonate, followed by cyclization and substitution | Quinolone Carboxylic Acids | Core structures for quinolone antibiotics google.com |
| Aromatic Hydrazines | 1,3-Diketones | Pyrazoles | Exhibit significant pesticidal properties researchgate.net |
| Substituted Anilines | Hydroxylamine | Isoxazoles | Precursors to various antibiotics researchgate.net |
Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate, facilitating the rapid exploration of chemical space. Fluorinated amines are excellent candidates for this approach due to their versatile reactivity. nih.govnih.gov Photoredox catalysis, for example, can activate fluorinated building blocks to participate in various transformations. nih.gov By carefully controlling reaction parameters such as solvents and additives, a single set of starting materials can be guided down different reaction pathways to yield diverse products like ketones, lactones, and lactams. nih.gov
This compound serves as an ideal platform for such divergent strategies. The amine group can be transformed into a variety of other functionalities. For instance, it can be converted into carbamoyl (B1232498) fluorides or trifluoromethylamines, which are valuable motifs in medicinal chemistry. nih.govacs.org The difluorinated aromatic ring can undergo further functionalization through electrophilic or nucleophilic aromatic substitution, while the chiral pentyl group can introduce stereospecificity into the final products. This multi-faceted reactivity allows a single, well-defined intermediate to become the source for a library of complex, fluorinated, and chiral molecules.
Chiral Ligand Design and Applications in Asymmetric Catalysis (Potential of the N-(pentan-2-yl)aniline chiral fragment)
Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially, is indispensable in modern chemistry, particularly for the synthesis of pharmaceuticals. The effectiveness of an asymmetric catalyst is almost entirely dependent on the design of its chiral ligand. nih.gov For a long time, C2-symmetric ligands were favored, but more recently, non-symmetrical ligands have proven to be highly effective, often outperforming their symmetrical counterparts. nih.gov
The N-(pentan-2-yl)aniline fragment within this compound possesses the key features of a promising non-symmetrical chiral ligand precursor. It contains a stereogenic center, a coordinating nitrogen atom, and an aromatic ring that can be further functionalized. The chiral amine can be converted into more complex ligand structures, such as chiral amino alcohols or phosphine-amines (P,N-ligands), which have shown tremendous success in various metal-catalyzed reactions. nih.govresearchgate.net The presence of the two fluorine atoms on the phenyl ring is also advantageous, as they electronically modify the ligand, which can fine-tune the selectivity and activity of the metal catalyst it coordinates to. nih.gov This makes the N-(pentan-2-yl)aniline fragment a valuable and tunable platform for developing new, highly efficient catalysts for asymmetric transformations. nih.gov
Applications in Agrochemical Research as Synthetic Intermediates and Modulators of Molecular Properties
The introduction of fluorine into active ingredients is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. nih.govbohrium.com Fluorinated compounds now represent a significant portion of the pesticide market, with fluorinated aromatic moieties being particularly prevalent in successful agrochemical candidates. nih.govresearchgate.net
This compound is a valuable intermediate for the synthesis of novel agrochemicals. The 3,4-difluoroaniline core is a key structural component in various potent insecticides, such as those belonging to the anthranilic diamide (B1670390) class, which target the ryanodine (B192298) receptor in insects. nih.gov Research has shown that the fluoroaniline (B8554772) moiety is crucial for the high insecticidal potency of these compounds. nih.gov
Furthermore, the strategic inclusion of fluorine atoms and alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, which is critical for its performance as an agrochemical. nih.gov The two fluorine atoms on the phenyl ring increase metabolic stability and can alter binding interactions with the target protein. beilstein-journals.org The N-(pentan-2-yl) group significantly impacts the molecule's lipophilicity (its ability to dissolve in fats and oils), which governs its absorption, movement within the plant, and penetration of the insect's cuticle. beilstein-journals.orgnih.gov By serving as a synthetic intermediate, this compound allows for the incorporation of both a proven fluorinated aromatic scaffold and a lipophilicity-modulating chiral side chain, making it a highly attractive building block for the discovery of next-generation crop protection agents.
Table 2: Influence of Fluorination on Agrochemical Properties This table is interactive. Click on the headers to sort.
| Property | Effect of Fluorination | Rationale | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | The C-F bond is very strong and resistant to enzymatic cleavage, increasing the molecule's half-life. | researchgate.net |
| Lipophilicity | Generally Increased | Fluorine substitution increases lipophilicity, which can improve membrane permeability. | nih.gov |
| Binding Affinity | Modulated | Fluorine can participate in hydrogen bonds and other non-covalent interactions, altering how the molecule binds to its target. | nih.gov |
| Acidity/Basicity (pKa) | Altered | The high electronegativity of fluorine can significantly change the pKa of nearby functional groups, affecting solubility and transport. | researchgate.net |
| Bioavailability | Enhanced | A combination of improved metabolic stability and optimized lipophilicity can lead to better overall bioavailability. | bohrium.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
